![molecular formula C17H13N3OS B4512509 N-1,3-benzothiazol-2-yl-1-methyl-1H-indole-5-carboxamide](/img/structure/B4512509.png)
N-1,3-benzothiazol-2-yl-1-methyl-1H-indole-5-carboxamide
Overview
Description
“N-1,3-benzothiazol-2-yl-1-methyl-1H-indole-5-carboxamide” is a compound that belongs to the group of azole heterocycles . Azole derivatives are known for their wide range of applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
The synthesis of “N-1,3-benzothiazol-2-yl-1-methyl-1H-indole-5-carboxamide” involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively milder reaction conditions using dimethyl formamide as solvent . This process is known as Fischer indolisation–indole N-alkylation . It is a robust, clean, high-yielding process which generates minimal quantities of by-products or leftovers .Molecular Structure Analysis
The molecular structure of “N-1,3-benzothiazol-2-yl-1-methyl-1H-indole-5-carboxamide” is characterized by FTIR, 1H-NMR, 13C-NMR and HRMS spectral data . The compound is a part of the benzothiazole (BT) family, a privileged bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products .Scientific Research Applications
Biological Activity
Compounds similar to “N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-1-methyl-1H-indole-5-carboxamide” have been found to exhibit useful biological activities . These include analgesic, anticonvulsant, antitubercular, antibacterial, and anticancer activity .
Antidepressant Effects
Some derivatives of benzo[d]thiazol-2(3H)-one, a similar compound, have shown potential antidepressant effects . For example, compounds 2c and 2d displayed a higher percentage decrease in immobility duration than that of fluoxetine .
Anticonvulsant Effects
In addition to their antidepressant effects, some benzo[d]thiazol-2(3H)-one derivatives have also demonstrated anticonvulsant effects . In the maximal electroshock seizure test, compounds 3n and 3q showed the highest anticonvulsant effect .
Treatment of Parkinson’s Disease
Naphthoxazine derivatives, which are structurally related to “N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-1-methyl-1H-indole-5-carboxamide”, have shown therapeutic potential for the treatment of Parkinson’s disease .
Synthesis of N-Substituted Aminoalcohols
These compounds can also be used as intermediates in the synthesis of N-substituted aminoalcohols .
Enantioselective Syntheses of Chiral Amines
The tautomeric character of 1,3-O,N-heterocycles offers a great number of synthetic possibilities . This includes the enantioselective syntheses of chiral amines .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Benzothiazole derivatives have been found to exhibit various biological activities, including antidepressant and anticonvulsant effects . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
It’s known that benzothiazole derivatives can influence various biological processes, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Benzothiazole derivatives have been reported to have improved microsomal stability and lower plasma protein-binding, which could impact their bioavailability .
Result of Action
Benzothiazole derivatives have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-methylindole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS/c1-20-9-8-11-10-12(6-7-14(11)20)16(21)19-17-18-13-4-2-3-5-15(13)22-17/h2-10H,1H3,(H,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIOOOIVFOPLEDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(=O)NC3=NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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